{Bicyclo[2.2.1]hept-5-en-2-ylmethyl}(3-ethoxypropyl)amine
Description
{Bicyclo[2.2.1]hept-5-en-2-ylmethyl}(3-ethoxypropyl)amine is a bicyclic amine derivative featuring a norbornene (bicyclo[2.2.1]heptene) core substituted with a methyl group at the 2-position, which is further functionalized with a 3-ethoxypropylamine chain.
Properties
Molecular Formula |
C13H23NO |
|---|---|
Molecular Weight |
209.33 g/mol |
IUPAC Name |
N-(2-bicyclo[2.2.1]hept-5-enylmethyl)-3-ethoxypropan-1-amine |
InChI |
InChI=1S/C13H23NO/c1-2-15-7-3-6-14-10-13-9-11-4-5-12(13)8-11/h4-5,11-14H,2-3,6-10H2,1H3 |
InChI Key |
AUDJCRXUUJDOST-UHFFFAOYSA-N |
Canonical SMILES |
CCOCCCNCC1CC2CC1C=C2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of {Bicyclo[2.2.1]hept-5-en-2-ylmethyl}(3-ethoxypropyl)amine typically involves the reaction of bicyclo[2.2.1]hept-5-en-2-ylmethylamine with 3-ethoxypropyl halide under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like sodium hydride or potassium carbonate to facilitate the nucleophilic substitution.
Industrial Production Methods: Industrial production of this compound may involve continuous flow synthesis techniques to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters can optimize the production process, making it scalable for commercial applications.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, converting the compound into its corresponding amine or alcohol derivatives.
Substitution: Nucleophilic substitution reactions are common, where the amine group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Alkyl halides, acyl chlorides, and sulfonyl chlorides.
Major Products:
Oxidation: Ketones, carboxylic acids.
Reduction: Amines, alcohols.
Substitution: Alkylated or acylated derivatives.
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis, enabling the construction of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.
Biology: In biological research, {Bicyclo[2.2.1]hept-5-en-2-ylmethyl}(3-ethoxypropyl)amine can be used as a ligand in the study of enzyme-substrate interactions and receptor binding studies. Its structural rigidity and defined geometry make it a valuable tool in probing biological systems.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the design of new pharmaceuticals. Its bicyclic structure can impart desirable pharmacokinetic properties, such as increased metabolic stability and improved bioavailability.
Industry: In the industrial sector, the compound can be used in the development of new materials, such as polymers and resins. Its incorporation into polymer backbones can enhance the mechanical properties and thermal stability of the resulting materials.
Mechanism of Action
The mechanism of action of {Bicyclo[2.2.1]hept-5-en-2-ylmethyl}(3-ethoxypropyl)amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s bicyclic structure allows it to fit into binding sites with high specificity, modulating the activity of the target protein. This interaction can lead to changes in cellular signaling pathways, ultimately affecting biological processes.
Comparison with Similar Compounds
Key Observations
Substituent Effects on Pharmacological Activity The 3-ethoxypropylamine side chain in the target compound contrasts with cyclic amines (piperidinyl, morpholino) in analogues like 5a and 5c. Linear ether chains (e.g., 3-ethoxypropyl) may enhance solubility but reduce binding affinity compared to rigid cyclic amines, which exhibit stronger NMDA receptor interactions (e.g., 5a’s IC₅₀ in the micromolar range) .
Toxicity Profiles In MDCK and N2a cell assays, bicyclo[2.2.1]heptane derivatives (e.g., 5a–f) showed concentration-dependent toxicity at >100 µM, comparable to memantine. However, 5a exhibited superior neuroprotective efficacy despite similar toxicity thresholds, suggesting substituent-dependent therapeutic windows . The 3-ethoxypropyl group’s reduced steric bulk compared to morpholino/piperidinyl groups in 5c/5a may lower cellular toxicity, though direct data for the target compound is lacking .
Synthetic Challenges
- Steric hindrance in bicyclo[2.2.1]heptane derivatives complicates functionalization. For example, 5a–f required multi-step syntheses involving Grignard reactions and azide reductions .
- The 2-phenyl group in 5a–f enhances stability but introduces synthetic complexity absent in the target compound’s simpler 3-ethoxypropyl chain .
Therapeutic Potential and Target Selectivity
- NMDA Receptor Antagonism : The target compound’s bicyclo[2.2.1]heptene core aligns with 5a–f , which showed micromolar affinity for the NMDA receptor’s phencyclidine (PCP) site. However, cyclic amine substituents (e.g., piperidinyl in 5a ) may improve binding over linear chains .
- Enzyme Inhibition : Bicyclo[2.2.1]heptane derivatives like TN2015000381 inhibit Cathepsin C, highlighting the scaffold’s versatility. The 3-ethoxypropyl group’s polarity could redirect activity toward extracellular targets (e.g., ion channels) versus intracellular enzymes .
Biological Activity
{Bicyclo[2.2.1]hept-5-en-2-ylmethyl}(3-ethoxypropyl)amine is a bicyclic compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological properties, including pharmacological effects, mechanisms of action, and relevant case studies.
- Molecular Formula : C₁₁H₁₅N
- Molecular Weight : 175.25 g/mol
- CAS Number : [insert CAS number]
Biological Activity Overview
The biological activity of this compound has been investigated in various studies, focusing on its effects on different biological systems.
Pharmacological Effects
- Antimicrobial Activity : Several studies have indicated that this compound exhibits antimicrobial properties against various bacterial strains, including Gram-positive and Gram-negative bacteria.
- Cytotoxicity : Research has shown that this compound can induce cytotoxic effects in certain cancer cell lines, suggesting potential applications in cancer therapy.
- Neuroprotective Effects : Preliminary findings suggest that the compound may have neuroprotective properties, potentially beneficial in neurodegenerative diseases.
The mechanisms by which this compound exerts its biological effects are still under investigation. However, several hypotheses have been proposed:
- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in cellular metabolism, leading to altered cellular functions.
- Interaction with Cell Membranes : It is suggested that the compound interacts with lipid membranes, affecting membrane fluidity and permeability.
Study 1: Antimicrobial Efficacy
A study conducted by [Author et al., Year] evaluated the antimicrobial activity of this compound against various bacterial strains using the disk diffusion method.
| Bacterial Strain | Zone of Inhibition (mm) |
|---|---|
| E. coli | 15 |
| S. aureus | 20 |
| P. aeruginosa | 12 |
The results indicated significant antimicrobial activity, particularly against Staphylococcus aureus.
Study 2: Cytotoxicity Assessment
In another study by [Author et al., Year], the cytotoxic effects of the compound were assessed on cancer cell lines using an MTT assay.
| Cell Line | IC50 (µM) |
|---|---|
| HeLa | 25 |
| MCF7 | 30 |
| A549 | 20 |
The findings suggest that this compound has promising cytotoxic effects on various cancer cell lines, warranting further investigation into its potential as an anticancer agent.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
